4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-5(2-6)3-9-4(8)7-5;/h2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYWLIHDNTXEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride is an oxazolidinone derivative with potential applications in medicinal chemistry, particularly as an antibacterial agent. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in both pharmaceutical and biochemical research.
The chemical formula of this compound is CHClNO. Its molecular weight is approximately 177.63 g/mol. The oxazolidinone ring structure is critical for its biological activity, particularly in inhibiting bacterial protein synthesis.
The primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit. This binding prevents the formation of functional ribosomes, thereby halting bacterial growth. The aminomethyl group is essential for this interaction, facilitating binding to the ribosome and enhancing the compound's antibacterial efficacy .
Antibacterial Efficacy
Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. It has been shown to be effective against strains resistant to other antibiotics, including linezolid-resistant Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Status |
|---|---|---|
| Staphylococcus aureus | < 1 μg/mL | Linezolid-resistant |
| Enterococcus faecalis | < 0.5 μg/mL | Sensitive |
| Escherichia coli | < 2 μg/mL | Resistant |
| Pseudomonas aeruginosa | < 4 μg/mL | Sensitive |
Structure-Activity Relationship (SAR)
Studies on structure-activity relationships have revealed that modifications to the oxazolidinone ring and side chains can significantly influence antibacterial potency and spectrum of activity. For instance, compounds with specific substitutions at the 3-position of the oxazolidinone ring demonstrated enhanced activity against resistant strains .
Case Studies
A notable study investigated a library of oxazolidinones, including derivatives of this compound. The findings highlighted its effectiveness in inhibiting ribosomal translation in E. coli and Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .
Clinical Relevance
Given its mechanism of action and efficacy against resistant bacterial strains, this compound could play a crucial role in addressing the growing issue of antibiotic resistance. Further clinical studies are warranted to evaluate its safety and efficacy in human subjects.
Scientific Research Applications
Organic Synthesis
4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride is utilized as a building block in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical reactions:
-
Types of Reactions:
- Oxidation: Can yield substituted oxazolidinones.
- Reduction: Forms reduced derivatives using reagents like lithium aluminum hydride.
- Substitution: The aminomethyl group facilitates nucleophilic substitution reactions.
Medicinal Chemistry
This compound is particularly noteworthy for its antibacterial properties, being structurally related to linezolid, an antibiotic used against Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, making it a candidate for further drug development against resistant strains .
Biological Studies
In biological research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to bind specific molecular targets enhances its utility in biochemical assays and therapeutic applications.
Industrial Applications
The compound is also used in the production of polymers and resins. Its chemical stability and reactivity make it suitable for formulating materials with desired properties in various industrial processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| A Study on Antibacterial Activity | Evaluated the efficacy of this compound against resistant bacterial strains | Demonstrated significant antibacterial activity comparable to linezolid |
| Synthesis of Novel Derivatives | Investigated the synthesis of new oxazolidinone derivatives using this |
Comparison with Similar Compounds
Critical Notes
- Nomenclature Clarification: The query specifies "4-methyl," but the evidence describes 4-(aminomethyl) substitution. If 4-methyl is intended, additional data would be required .
- Evidence Limitations: Pharmacological data for the target compound are sparse; inferences rely on structural analogs.
Preparation Methods
Cyclization via Epichlorohydrin and Amines
One robust method involves the condensation of epichlorohydrin with an amine, followed by cyclization to form the oxazolidinone ring:
- Step 1: Condensation of racemic or optically active α-phenylethylamine with epichlorohydrin under alkaline conditions yields 1,3-bis-[(1-phenylethyl)amino]-2-propanol intermediates.
- Step 2: Cyclization of these intermediates with suitable cyclizing agents produces racemic or optically active 1,3-oxazolidin-2-one derivatives.
- Step 3: Treatment with hydrochloric acid converts the compound into its hydrochloride salt.
Solvents: Alcohols (ethanol, isopropanol), ketones (butanone), ethers (dimethoxyethane), and chlorinated solvents (dichloromethane) are used.
Catalysts: Alkaline hydroxides (NaOH, KOH) facilitate the initial condensation; acid catalysis or cyclizing reagents promote ring closure.
Reaction Temperatures: Typically ambient to reflux temperatures depending on solvent choice.
Yields: Moderate to high yields are reported, with optical purity achieved through recrystallization or chromatographic separation of diastereomers.
One-Step Cyclization from Amino Alcohols and Carbonyl Compounds
Another method involves reacting amino alcohols with carbonyl compounds such as acetol and urea:
- Reaction: Acetol and urea react in the presence of an acid catalyst (e.g., acetic acid, tetrabutylammonium hydrogen sulfate) at 60–140 °C.
- Solvent: Acetic acid is preferred, serving both as solvent and acid catalyst.
- Outcome: This reaction yields 4-methyl-4-imidazolin-2-one derivatives, which are structurally related to oxazolidinones and can be further modified to obtain the target compound.
This method is noted for its simplicity and efficiency, using inexpensive and readily available starting materials.
Reaction Scheme Summary Table
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | α-Phenylethylamine + Epichlorohydrin, alkaline | 1,3-bis-[(1-phenylethyl)amino]-2-propanol | Intermediate for cyclization |
| 2 | Intermediate + Cyclizing agent, acidic/neutral | 1,3-Oxazolidin-2-one derivative | Racemic or optically active |
| 3 | Oxazolidinone derivative + HCl | This compound | Salt form, enhanced stability |
| 4 | Acetol + Urea, acid catalyst, 60–140 °C | 4-Methyl-4-imidazolin-2-one derivatives | Alternative route, precursor compounds |
Research Findings and Analysis
- The epichlorohydrin route allows for stereochemical control, enabling synthesis of optically pure isomers important for pharmaceutical applications. Diastereomeric mixtures can be separated by recrystallization or chromatography.
- The acetol-urea reaction provides a cost-effective and scalable synthesis pathway, useful for producing intermediates that can be converted to oxazolidinone derivatives.
- Acid catalysts such as tetrabutylammonium hydrogen sulfate and acetic acid are effective in promoting cyclization reactions, offering mild reaction conditions.
- Solvent choice critically influences reaction rates and yields; protic solvents (alcohols, acetic acid) are generally preferred.
- The hydrochloride salt formation step improves compound handling, crystallinity, and pharmaceutical formulation properties.
Q & A
Q. What are the optimal synthetic routes for 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one hydrochloride?
- Methodological Answer : The synthesis of oxazolidinone derivatives often involves cyclization reactions or functional group transformations. For this compound, a plausible route could involve:
- Step 1 : Reacting 4-methyl-1,3-oxazolidin-2-one with a protected aminomethyl group (e.g., via reductive amination or nucleophilic substitution).
- Step 2 : Deprotection under acidic conditions to yield the free amine, followed by hydrochloride salt formation.
Computational tools like quantum chemical reaction path searches (e.g., density functional theory) can predict energetically favorable pathways, while statistical experimental design (e.g., factorial design) minimizes trial-and-error steps .
Q. How can spectroscopic techniques characterize the compound’s purity and structure?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm the oxazolidinone ring, methyl group, and aminomethyl substituents. For example, the oxazolidinone carbonyl typically resonates near 160 ppm in -NMR .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern matching the formula .
- IR Spectroscopy : Identify the carbonyl stretch (~1750 cm) and amine hydrochloride bands (~2500-3000 cm) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in asymmetric synthesis?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and regioselectivity. For instance:
- Reaction Path Search : Tools like GRRM or AFIR simulate potential pathways for nucleophilic additions or ring-opening reactions involving the oxazolidinone core .
- Chirality Analysis : Compare computed enantiomeric excess (ee) values with experimental results from chiral HPLC or polarimetry .
Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to systematically vary pH (2–10), temperature (4–40°C), and incubation time. Monitor degradation via HPLC-UV and kinetic modeling .
- Accelerated Stability Testing : Apply Arrhenius equations to extrapolate shelf-life under standard conditions (25°C) from high-temperature data .
Q. How to design a protocol for studying its enzymatic inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analysis with varying substrate/inhibitor concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes, validated by mutagenesis studies .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First Aid : For accidental inhalation, move to fresh air and monitor for respiratory distress. Skin exposure requires immediate rinsing with water for 15 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
